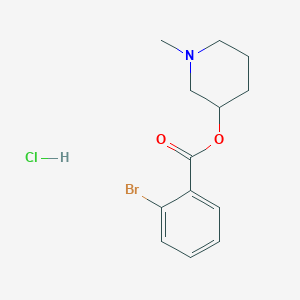![molecular formula C22H16N2O4 B4929872 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPIQ and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of BPIQ involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell survival and proliferation. BPIQ has also been found to inhibit the expression of various proteins involved in cancer cell growth and survival, including Cyclin D1 and Bcl-2.
Biochemical and Physiological Effects:
BPIQ has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest, inhibition of cell migration and invasion, and the suppression of angiogenesis. BPIQ has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BPIQ in lab experiments include its high purity, stability, and potency. BPIQ is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using BPIQ in lab experiments include its potential toxicity and the need for further studies to determine its safety profile.
Orientations Futures
There are several future directions for the research and development of BPIQ. These include the exploration of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to determine the optimal dosage and safety profile of BPIQ. Additionally, the development of novel drug delivery systems for BPIQ could enhance its efficacy and reduce its potential toxicity. Overall, BPIQ has shown promising results in scientific research, and further studies are warranted to explore its full potential.
Méthodes De Synthèse
The synthesis of BPIQ involves the reaction between 2-phenoxyacetic acid and 4-(4-hydroxyphenyl)-3,1-benzoxazin-2-one in the presence of thionyl chloride and triethylamine. The resulting compound is then reacted with N-(4-aminophenyl) acetamide to obtain BPIQ. This method produces a high yield of BPIQ with a purity of over 99%.
Applications De Recherche Scientifique
BPIQ has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent anti-cancer properties against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPIQ has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This makes BPIQ a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-20(14-27-17-6-2-1-3-7-17)23-16-12-10-15(11-13-16)21-24-19-9-5-4-8-18(19)22(26)28-21/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNAZNALBIOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4929802.png)
![N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4929806.png)
![N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4929820.png)
![9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4929821.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4929828.png)
![N,N-diethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4929831.png)

![4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4929842.png)


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B4929860.png)

![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)
